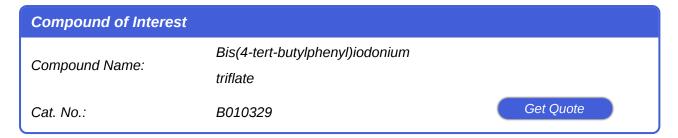


Technical Guide: Spectral and Synthetic Insights into Bis(4-tert-butylphenyl)iodonium Triflate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data (NMR and IR), and synthetic protocol for **Bis(4-tert-butylphenyl)iodonium triflate**. The information is tailored for professionals in research and development who utilize iodonium salts in various applications, including as photoacid generators and arylating agents.

Core Spectral Data

The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **Bis(4-tert-butylphenyl)iodonium triflate**.

Table 1: 1H and 13C NMR Spectral Data

Nucleus	Chemical Shift (δ) ppm	Description
1H NMR	Not explicitly available in literature	Expected to show a doublet of doublets for the parasubstituted aromatic protons and a singlet for the tert-butyl protons.
13C NMR	31.0, 35.2, 109.5, 120.	Aromatic and aliphatic carbons.



Table 2: IR Spectral Data

Wavenumber (cm-1)	Description
Not explicitly available in literature	Expected to show characteristic peaks for C-H stretching of the aromatic and tert-butyl groups, C=C stretching of the aromatic rings, and strong absorptions corresponding to the triflate anion (S=O and C-F stretching). A peak around 820 cm-1 would be indicative of para-substitution on the benzene ring.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **Bis(4-tert-butylphenyl)iodonium triflate** are provided below.

Synthesis Protocol: One-Pot Synthesis from Iodine

This protocol is adapted from a documented large-scale synthesis.

- Reaction Setup: A round-bottomed flask equipped with a magnetic stirrer is charged with iodine (1.0 eq).
- Dissolution: Dichloromethane is added to dissolve the iodine.
- Oxidation:meta-Chloroperbenzoic acid (m-CPBA) (3.1 eq) is added to the solution, and the mixture is stirred.
- Arene Addition:tert-Butylbenzene (4.1 eq) is added to the reaction mixture.
- Acid Addition: The flask is cooled in an ice bath, and trifluoromethanesulfonic acid (TfOH)
 (5.0 eq) is added slowly.
- Reaction: The mixture is stirred at room temperature.
- Workup: The reaction mixture is washed with water. The organic layer is separated and the solvent is removed under reduced pressure.



- Precipitation: Diethyl ether is added to the residue to precipitate the product.
- Isolation: The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield Bis(4-tert-butylphenyl)iodonium triflate as a white solid.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A small amount of the synthesized Bis(4-tert-butylphenyl)iodonium triflate is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
- 1H NMR Analysis: The 1H NMR spectrum is recorded on a standard NMR spectrometer (e.g., 400 MHz). The chemical shifts are referenced to the residual solvent peak.
- 13C NMR Analysis: The 13C NMR spectrum is recorded on the same instrument.

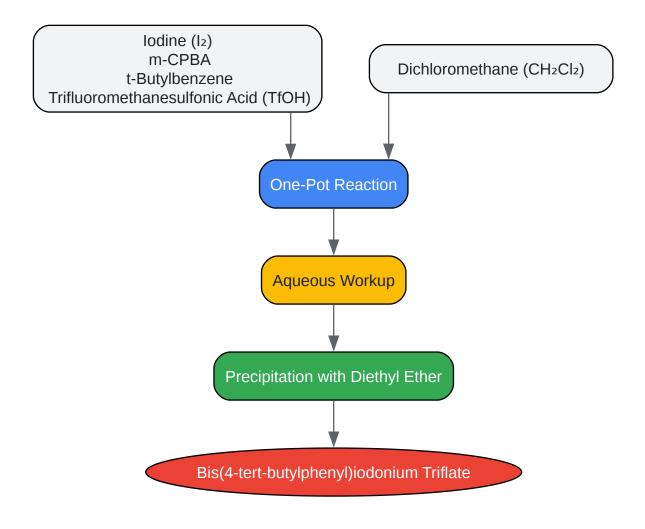
Infrared (IR) Spectroscopy:

- Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Synthesis Workflow

The following diagram illustrates the one-pot synthesis of **Bis(4-tert-butylphenyl)iodonium triflate**.





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One-Pot Synthesis Workflow

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